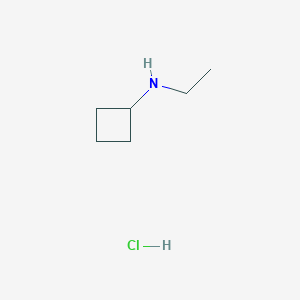

N-ethylcyclobutanamine hydrochloride

Übersicht

Beschreibung

N-ethylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C6H14ClN . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da . It is also known by other names such as Cyclobutanamine, N-ethyl- [ACD/Index Name], N-Ethylcyclobutanamin [German] [ACD/IUPAC Name], N-Ethylcyclobutanamine [ACD/IUPAC Name], and N-Éthylcyclobutanamine [French] [ACD/IUPAC Name] .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 2 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 124.7±8.0 °C at 760 mmHg, and a vapour pressure of 12.6±0.2 mmHg at 25°C . Its enthalpy of vaporization is 36.3±3.0 kJ/mol, and it has a flash point of 10.8±15.8 °C . It also has a molar refractivity of 31.4±0.4 cm3, a polar surface area of 12 Å2, and a polarizability of 12.4±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Ethylene Action Inhibition in Plants

Research on 1-Methylcyclopropene (1-MCP), a compound that inhibits ethylene action, highlights its significant role in extending the shelf life of fruits, vegetables, and flowers by delaying ripening and senescence processes. Ethylene is a plant hormone that promotes the ripening of fruits, and its inhibition can be beneficial for post-harvest management. Studies have focused on optimizing the application conditions of 1-MCP to enhance its efficacy across a broad range of plant species, suggesting a potential area of application for compounds affecting ethylene pathways (Blankenship & Dole, 2003); (Martínez-Romero et al., 2007).

Antimicrobial and Antitumor Activities of Cyclobutane-Containing Alkaloids

Cyclobutane-containing alkaloids, isolated from terrestrial and marine species, have demonstrated a range of biological activities, including antimicrobial and antitumor effects. These compounds, which include structures related to cyclobutanamine, have shown potential in drug discovery and development. This suggests that research on N-ethylcyclobutanamine hydrochloride might also explore similar bioactive properties (Sergeiko et al., 2008).

Chemical Recycling of Polymeric Materials

The chemical recycling of polyethylene terephthalate (PET) has been studied extensively, focusing on the recovery and repolymerization of its monomers. Although not directly related to this compound, this area of research demonstrates the broader interest in the chemical recycling of materials, which could potentially include investigations into the catalytic or reactive roles of various chemical compounds in recycling processes (Karayannidis & Achilias, 2007).

Role of Chlorogenic Acid in Metabolic Syndrome

Research on chlorogenic acid, a phenolic compound, has highlighted its potential as a nutraceutical for the treatment of metabolic syndrome, due to its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties. This suggests a potential interest in exploring the health benefits and therapeutic applications of various chemical compounds, including this compound, in managing metabolic disorders (Santana-Gálvez et al., 2017).

Ethylene Oxide Sterilization

Ethylene oxide (EO) sterilization is a critical process in medical device sterilization, highlighting the importance of ethylene and its derivatives in various applications. Research into optimizing EO sterilization processes and understanding its action mechanism and toxicity may offer insights into related compounds' potential applications (Mendes et al., 2007).

Eigenschaften

IUPAC Name |

N-ethylcyclobutanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-7-6-4-3-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSONEGGGZSEQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334146-80-3 | |

| Record name | Cyclobutanamine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

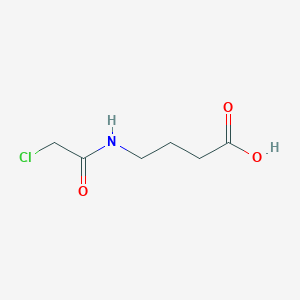

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

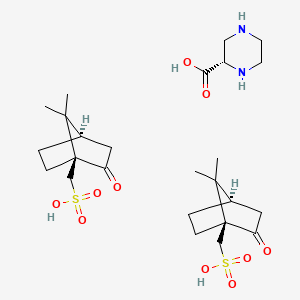

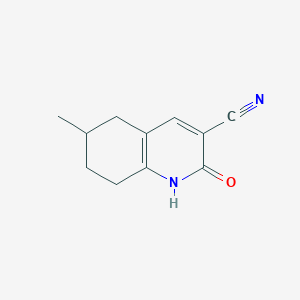

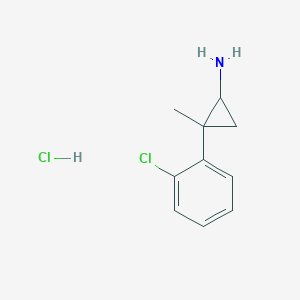

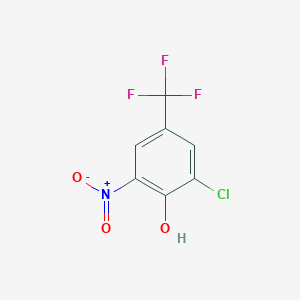

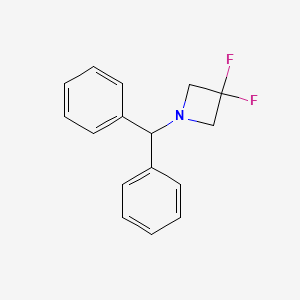

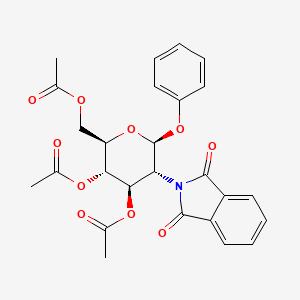

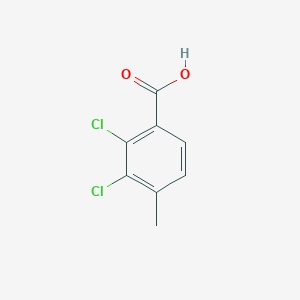

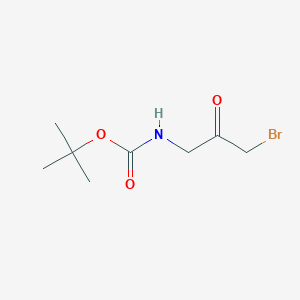

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)